molecular formula C20H46N4O2 B5003302 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2)

1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2)

Cat. No. B5003302
M. Wt: 374.6 g/mol
InChI Key: FJAHBNRJPMOOPJ-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a chemical compound that is commonly used in scientific research. It is a type of hindered amine light stabilizer (HALS) that is used to protect materials from the harmful effects of UV radiation. This compound is also used as an antioxidant and a stabilizer in a variety of applications.

Mechanism of Action

The mechanism of action of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves its ability to absorb UV radiation. When UV radiation is absorbed, it can cause the degradation of materials and lead to the formation of free radicals. 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) helps to prevent the formation of free radicals by absorbing UV radiation and converting it into heat.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2). However, studies have shown that this compound is not toxic and does not have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in lab experiments include its ability to protect materials from UV radiation and its non-toxic nature. However, the limitations include its limited solubility in certain solvents and its high cost.

Future Directions

There are several future directions for the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in scientific research. These include:
1. Developing new synthesis methods that are more efficient and cost-effective.
2. Investigating the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the production of new materials with enhanced UV stability.
3. Exploring the potential use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the treatment of certain medical conditions.
4. Investigating the environmental impact of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and developing new methods for its disposal.
Conclusion:
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a valuable compound that is widely used in scientific research. Its ability to protect materials from UV radiation and its non-toxic nature make it an attractive option for a variety of applications. Further research is needed to fully understand the potential uses and limitations of this compound.

Synthesis Methods

The synthesis of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol (TMP) with ethylene oxide. This reaction results in the formation of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and water. The reaction is typically carried out under basic conditions and requires the use of a catalyst.

Scientific Research Applications

1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is widely used in scientific research as a UV stabilizer and antioxidant. It is commonly used in the production of plastics, coatings, and other materials that are exposed to UV radiation. This compound helps to prevent the degradation of these materials and extends their lifespan.

properties

IUPAC Name

ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H20N2.C2H4O2/c2*1-8(2)5-7(10)6-9(3,4)11-8;3-1-2-4/h2*7,11H,5-6,10H2,1-4H3;1-2H2/q;;-2/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHBNRJPMOOPJ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)[NH3+])C.CC1(CC(CC(N1)(C)C)[NH3+])C.C(C[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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